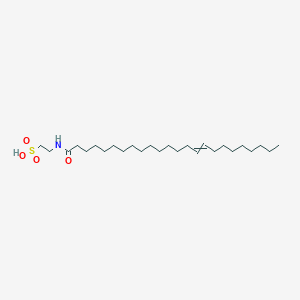
2-(Tetracos-15-enoylamino)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2-(Tetracos-15-enoylamino)ethanesulfonic acid can be synthesized through the conjugation of nervonic acid with taurine. The synthetic route involves the reaction of nervonic acid with taurine in the presence of coupling agents and catalysts under controlled conditions . The reaction typically requires anhydrous conditions and inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale lipidomic analysis and purification techniques to isolate the compound from biological samples .
Analyse Des Réactions Chimiques
2-(Tetracos-15-enoylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Tetracos-15-enoylamino)ethanesulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Tetracos-15-enoylamino)ethanesulfonic acid involves its interaction with FAAH, where it acts as a substrate . This interaction leads to the modulation of endocannabinoid signaling pathways. Additionally, this compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These pathways are crucial for its effects on neuronal signaling and neuroprotection .
Comparaison Avec Des Composés Similaires
2-(Tetracos-15-enoylamino)ethanesulfonic acid is unique among fatty acid-taurine conjugates due to its specific structure and biological activity. Similar compounds include:
N-Arachidonoyl Taurine: Another fatty acid-taurine conjugate with different fatty acid moiety.
N-Oleoyl Taurine: A conjugate with oleic acid, showing different metabolic and signaling properties.
N-Palmitoyl Taurine: A conjugate with palmitic acid, used in different biochemical studies. This compound stands out due to its specific interaction with FAAH and its role in modulating calcium channels.
Propriétés
Numéro CAS |
1942003-30-6 |
|---|---|
Formule moléculaire |
C26H51NO4S |
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
2-(tetracos-15-enoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31) |
Clé InChI |
QIEYQUYASMRRHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















